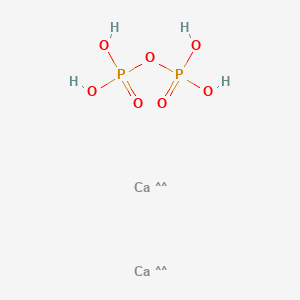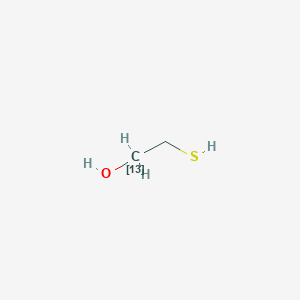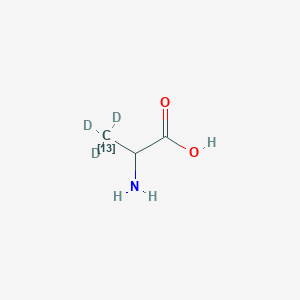
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with cyano, ethylamino, and iodide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a thiophene derivative followed by the introduction of cyano and ethylamino groups through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the cyano or iodide groups.
Substitution: The iodide group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl 4-cyano-5-(methylamino)-3-iodothiophene-2-carboxylate: Similar structure but with a methylamino group instead of an ethylamino group.
Ethyl 4-cyano-5-(ethylamino)-3-bromothiophene-2-carboxylate: Similar structure but with a bromide group instead of an iodide group.
Ethyl 4-cyano-5-(ethylamino)-3-chlorothiophene-2-carboxylate: Similar structure but with a chloride group instead of an iodide group.
Uniqueness
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is unique due to the presence of the iodide group, which can influence its reactivity and interactions with other molecules. The combination of cyano, ethylamino, and iodide groups provides a versatile platform for further chemical modifications and applications.
属性
CAS 编号 |
1956382-78-7 |
|---|---|
分子式 |
C10H11IN2O2S |
分子量 |
350.18 g/mol |
IUPAC 名称 |
ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C10H11IN2O2S/c1-3-13-9-6(5-12)7(11)8(16-9)10(14)15-4-2/h13H,3-4H2,1-2H3 |
InChI 键 |
GVAOWJYXJUZXHY-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C(=C(S1)C(=O)OCC)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)

![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)

